![molecular formula C26H22O10 B128652 Phenolphthalein glucuronide CAS No. 15265-26-6](/img/structure/B128652.png)
Phenolphthalein glucuronide
Overview
Description
Phenolphthalein Glucuronide, Sodium Salt (PGS) is a substrate for β-glucuronidase and an important reagent in organic synthesis . It has been shown to inhibit the activity of certain enzymes, such as lipases, proteases, and phosphatases, and the growth of some bacteria and fungi .
Synthesis Analysis
Phenolphthalein glucuronide has been synthesized chemically . The synthesis of phenolphthalein glucuronide has been reported in several studies .Molecular Structure Analysis
The molecular formula of Phenolphthalein glucuronide is C26H22O10 . It has a molecular weight of 494.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Phenolphthalein glucuronide has a molecular weight of 494.4 g/mol . It has a topological polar surface area of 163 Ų . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications
- For instance, in fecal bacteria studies, the release of phenolphthalein from this substrate indicates the enzyme’s presence .
- Specifically, immobilized PBA can selectively extract phenolphthalein glucuronide from urine samples .
β-Glucuronidase Substrate
Solid-Phase Extraction (SPE)
Educational Labs
Mechanism of Action
Target of Action
Phenolphthalein glucuronide primarily targets the β-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronides, a step in the process of drug metabolism carried out in the liver .
Mode of Action
Phenolphthalein glucuronide acts as a substrate for β-glucuronidase . When this compound is metabolized by the enzyme, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for its function and any resulting changes in the body.
Biochemical Pathways
The primary biochemical pathway affected by phenolphthalein glucuronide is the glucuronidation pathway . This pathway is part of phase II drug metabolism, where compounds are made more water-soluble to facilitate their excretion. The action of phenolphthalein glucuronide in this pathway can influence the metabolism and excretion of other drugs.
Result of Action
The action of phenolphthalein glucuronide results in the release of phenolphthalein . Phenolphthalein has been used for symptomatic relief of constipation and bowel cleansing prior to medical procedures . Therefore, the action of phenolphthalein glucuronide can indirectly contribute to these effects.
Action Environment
The action of phenolphthalein glucuronide can be influenced by various environmental factors. For instance, the activity of β-glucuronidase can be affected by the pH of the environment . Additionally, factors such as diet, age, and health status can influence the levels of β-glucuronidase in the body, thereby affecting the action of phenolphthalein glucuronide.
Safety and Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYOZKDDSONLX-XADSOVDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6820-54-8 (hydrochloride salt) | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalein glucuronide | |
CAS RN |
15265-26-6 | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENOLPHTHALEIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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